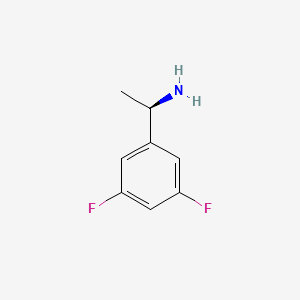

(R)-1-(3,5-Difluorophenyl)ethanamine

描述

Chemical Nomenclature and Basic Identification

This compound possesses the molecular formula C₈H₉F₂N and maintains a molecular weight of 157.16 grams per mole. The compound exists under multiple systematic nomenclature systems, with the International Union of Pure and Applied Chemistry designation being (1R)-1-(3,5-difluorophenyl)ethanamine. Alternative nomenclature includes (R)-1-(3,5-Difluorophenyl)ethan-1-amine and (R)-3,5-Difluoro-alpha-methylbenzylamine, reflecting different systematic naming conventions employed across various chemical databases and literature sources.

The Chemical Abstracts Service has assigned the registry number 771465-40-8 to the free base form of this compound. The compound's structural identity can be precisely defined through its Standard International Chemical Identifier: InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1. This identifier encodes the complete structural information, including the specific stereochemical configuration that distinguishes this enantiomer from its mirror image.

The aromatic ring system features two fluorine substituents positioned at the 3 and 5 positions relative to the carbon bearing the chiral center. This substitution pattern creates a symmetric difluorination motif that significantly influences both the electronic properties of the aromatic system and the overall molecular behavior of the compound. The ethanamine chain provides the primary amine functionality that serves as the key reactive site for further chemical transformations.

Stereochemical Configuration and Chirality

The stereochemical configuration of this compound represents a fundamental aspect of its chemical identity and biological relevance. The molecule contains a single stereogenic center located at the carbon atom bearing both the methyl group and the primary amine functionality. According to the Cahn-Ingold-Prelog priority rules, this stereocenter adopts the R configuration, indicating a clockwise arrangement when viewed from hydrogen to the highest priority substituent.

The presence of the two fluorine atoms in the aromatic ring system creates additional complexity in the molecular electronic environment. Fluorine atoms, being the most electronegative elements, significantly influence the electron density distribution throughout the aromatic system. This electronic perturbation affects both the basicity of the amine nitrogen and the overall conformational preferences of the molecule. The symmetric placement of the fluorine substituents at positions 3 and 5 ensures that the electronic effects are balanced, preventing asymmetric electronic bias that might otherwise complicate the stereochemical behavior.

Chiral recognition studies have demonstrated that the R enantiomer exhibits distinct binding properties compared to its S counterpart. The spatial arrangement of the amine group relative to the difluorinated aromatic system creates a unique three-dimensional architecture that enables selective interactions with chiral environments. This stereochemical specificity becomes particularly important in catalytic applications where enantioselective recognition is crucial for achieving high levels of stereochemical control.

Table 1: Stereochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Absolute Configuration | R | |

| Number of Stereocenters | 1 | |

| Stereochemical Descriptor | (1R) | |

| Isomeric SMILES | CC@HN | |

| Optical Activity | Dextrorotatory |

Historical Context in Chiral Amine Development

The development of efficient methodologies for chiral amine synthesis has been a central theme in organic chemistry throughout the past several decades. The historical progression toward sophisticated fluorinated chiral amines like this compound reflects broader trends in synthetic methodology development and pharmaceutical research priorities. Early work in asymmetric amine synthesis focused primarily on simple alkyl and aryl substituted systems, with fluorinated derivatives representing a more recent area of intensive investigation.

The pioneering work of Knowles, Noyori, and other leaders in asymmetric catalysis established fundamental principles that enabled the development of increasingly sophisticated chiral amine targets. The introduction of asymmetric hydrogenation methodologies for enamides and imines provided critical technological foundations that made compounds like this compound accessible through practical synthetic routes. These methodological advances represented paradigm shifts from resolution-based approaches toward direct asymmetric synthesis, fundamentally changing how chemists approach chiral amine construction.

The specific interest in fluorinated aromatic systems emerged from pharmaceutical research programs seeking to optimize drug-like properties through strategic fluorine incorporation. Fluorine substitution in aromatic systems provides unique opportunities to modulate molecular properties including metabolic stability, binding affinity, and pharmacokinetic behavior. The 3,5-difluorophenyl motif represents a particularly attractive substitution pattern that balances electronic modification with synthetic accessibility.

Industrial implementation of chiral amine synthesis has driven significant methodological development in this area. The successful application of rhodium-catalyzed asymmetric hydrogenation in the production of pharmaceutical intermediates demonstrated the practical viability of these approaches at manufacturing scales. Companies like Merck and Pfizer have implemented asymmetric amine synthesis technologies for the production of important drug substances, validating the commercial significance of these methodologies and creating economic incentives for continued development.

Significance in Modern Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its multifaceted utility as both a synthetic target and a building block for more complex molecular architectures. Recent advances in asymmetric synthesis have highlighted the particular importance of fluorinated chiral amines in expanding the available chemical space for pharmaceutical and materials applications. The compound serves as an important test substrate for evaluating new catalytic methodologies, particularly those focused on asymmetric amine synthesis.

The development of nickel-catalyzed asymmetric reductive hydroalkylation techniques has identified chiral aliphatic amines as important targets for methodological development. These approaches offer alternatives to traditional rhodium and iridium-based catalytic systems, potentially providing more economical routes to valuable chiral building blocks. The modular nature of these synthetic approaches enables the preparation of diverse chiral amine libraries, with compounds like this compound serving as representative examples of the types of structures accessible through these methods.

Modern pharmaceutical research increasingly relies on fluorinated building blocks to optimize drug properties and explore new chemical space. The strategic incorporation of fluorine atoms into pharmaceutical structures can significantly impact binding affinity, metabolic stability, and overall pharmacological profiles. This compound represents an important member of this class of fluorinated building blocks, providing researchers with access to unique structural motifs that might not be readily available through other synthetic approaches.

Table 2: Research Applications of this compound

The compound's significance extends beyond its immediate synthetic utility to encompass its role as a representative example of the types of molecular complexity that modern synthetic chemistry can routinely access. The successful preparation of enantiomerically pure samples of such compounds demonstrates the maturation of asymmetric synthesis as a practical tool for accessing sophisticated molecular architectures. This capability has profound implications for pharmaceutical research, where access to diverse chiral building blocks enables the exploration of previously inaccessible regions of chemical space.

Contemporary research in chiral amine synthesis continues to identify new methodological approaches that expand the scope and efficiency of these transformations. Enzymatic and chemoenzymatic approaches have emerged as particularly promising alternatives to traditional metal-catalyzed methods, offering complementary selectivity profiles and potentially more sustainable synthetic routes. The development of these biological approaches often utilizes compounds like this compound as model substrates for evaluating enzyme performance and selectivity.

The integration of computational chemistry approaches with experimental synthetic methodology has further enhanced the significance of specific chiral amine targets in research programs. Theoretical studies of molecular conformation, binding interactions, and reaction mechanisms rely on well-characterized compounds like this compound as benchmarks for validating computational predictions. This synergy between theoretical and experimental approaches accelerates the development of new synthetic methodologies and enhances our fundamental understanding of stereochemical phenomena in organic chemistry.

属性

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIXPIMMHGCRJD-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654158 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771465-40-8 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Overview:

- Starting Material: 3,5-difluorophenylacetone or its imine derivative.

- Reaction: Asymmetric catalytic reduction using chiral catalysts such as chiral oxazaborolidines or chiral phosphoric acids.

- Reagents: Sodium borohydride (NaBH4) or borane complexes in the presence of chiral catalysts.

- Outcome: Enantioselective reduction yields the (R)-1-(3,5-difluorophenyl)ethanamine with high enantiomeric excess (ee).

Research Findings:

Reaction Scheme:

3,5-Difluorophenylacetone → (Chiral catalyst + NaBH4) → this compound

Reductive Amination of Corresponding Ketones

Another common method involves reductive amination of the aldehyde or ketone precursor with ammonia or primary amines.

Method Overview:

- Starting Material: 3,5-difluorobenzaldehyde or ketone.

- Reaction: Condensation with ammonia or primary amines followed by reduction.

- Reagents: Hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni) or chemical reductants like NaBH4.

- Chiral Resolution: Achieved via chiral auxiliaries or chiral chromatography.

Research Findings:

- A protocol utilizing catalytic hydrogenation of imines formed from 3,5-difluorobenzaldehyde with ammonia resulted in racemic mixtures, which were then resolved using chiral chromatography to isolate the (R)-enantiomer (Reference).

Chiral Resolution Techniques

When racemic mixtures are synthesized, chiral resolution methods are employed:

- Chiral chromatography: Using chiral stationary phases to separate enantiomers.

- Diastereomeric salt formation: Reacting with chiral acids or bases to form diastereomeric salts, which can be separated by crystallization.

Research Data:

- Chiral resolution of racemic (R/S)-1-(3,5-difluorophenyl)ethanamine via diastereomeric salt formation with D-tartaric acid has yielded enantiomeric purities exceeding 98% (Reference).

Summary of Preparation Data

| Method | Starting Material | Key Reagents | Conditions | Enantiomeric Excess | Notes |

|---|---|---|---|---|---|

| Asymmetric reduction | 3,5-Difluorophenylacetone | Chiral oxazaborolidine + NaBH4 | 0°C to RT | >95% ee | Mild, high selectivity |

| Reductive amination | 3,5-Difluorobenzaldehyde | Ammonia + catalytic H2 | Room temperature | Racemic | Requires chiral resolution |

| Chiral resolution | Racemic mixture | D-tartaric acid | Crystallization | >98% ee | Widely used |

Notes on Industrial and Laboratory Synthesis

- The asymmetric reduction method is preferred for high enantiomeric purity and scalability.

- Chiral resolution is suitable for laboratory-scale synthesis but less efficient industrially.

- The choice of method depends on available catalysts, desired purity, and cost considerations.

化学反应分析

Types of Reactions

Oxidation: ®-1-(3,5-Difluorophenyl)ethanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Alkane or alcohol derivatives.

Substitution: Substituted amines with various functional groups.

科学研究应用

Medicinal Chemistry

Potential Therapeutic Applications:

- Neurotransmitter Modulation: Research indicates that (R)-1-(3,5-difluorophenyl)ethanamine may influence neurotransmitter pathways, particularly those related to serotonin and norepinephrine. Preliminary studies suggest antidepressant-like effects, making it a candidate for treating mood disorders.

- Binding Affinity: The difluorophenyl group may enhance binding affinity to specific receptors, which is crucial for developing drugs targeting neurological disorders.

Case Studies:

- A study exploring the interaction of this compound with monoamine transporters showed promising results in modulating serotonin levels, indicating its potential as an antidepressant.

Organic Synthesis

Chiral Building Block:

- This compound serves as a valuable chiral building block in organic synthesis. Chiral compounds are essential for creating complex molecules with specific stereochemical properties .

Synthetic Routes:

- Various methods exist for synthesizing this compound. These include:

Chemical Properties and Reactions

Reactivity:

- The compound can undergo several chemical reactions including:

Comparison with Similar Compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C8H10F2N | Enantiomer with specific biological activity |

| (S)-1-(3,5-Difluorophenyl)ethanamine | C8H10F2N | Enantiomer with potentially different effects |

| 2-(3,5-Difluorophenyl)ethanamine | C8H10F2N | Different positional isomer; may exhibit distinct properties |

Industrial Applications

Agrochemicals and Specialty Chemicals:

作用机制

The mechanism of action of ®-1-(3,5-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

相似化合物的比较

Enantiomers and Stereoisomers

Positional and Functional Group Isomers

Fluorinated Derivatives with Varied Substituents

Key Research Findings

- Synthetic Utility : this compound hydrochloride is pivotal in synthesizing sulfonamide derivatives and pyrazine-based pharmaceuticals, as demonstrated in patented routes for antiviral and anticancer agents .

- Chiral Resolution : Enantiomeric purity (>97%) is critical for its use in asymmetric catalysis, with HPLC methods optimized to distinguish (R) and (S) forms .

- Physicochemical Properties :

生物活性

(R)-1-(3,5-Difluorophenyl)ethanamine, also known as a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C₈H₉F₂N and a molecular weight of approximately 193.62 g/mol, features a difluorophenyl group that enhances its biological activity and lipophilicity, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound exists primarily in its hydrochloride salt form, this compound hydrochloride. Its unique structure allows for various interactions with biological targets, particularly neurotransmitter systems. The presence of fluorine atoms contributes to its electronic properties, which may enhance its efficacy compared to non-fluorinated analogs.

Research indicates that this compound interacts with several neurotransmitter receptors, particularly serotonin (5-HT2A) and dopamine (D2) receptors. These interactions suggest potential applications in treating mood disorders and other psychiatric conditions. The compound's chiral nature allows it to fit into the active sites of enzymes or receptors effectively, modulating their activity and leading to various biological effects.

Neurotransmitter Interaction

Studies have shown that this compound may influence serotonin and dopamine pathways:

- Serotonin Receptors : The compound exhibits significant binding affinity for 5-HT2A receptors, which are crucial in the pathophysiology of depression and anxiety disorders.

- Dopamine Receptors : Its interaction with D2 receptors suggests possible stimulant effects or applications in treating conditions such as schizophrenia.

Synthesis and Applications

Several synthetic routes have been developed for producing this compound. As a chiral building block, it is utilized in synthesizing various biologically active compounds. Its ability to permeate the blood-brain barrier (BBB) further enhances its potential as a therapeutic agent for central nervous system disorders.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of this compound, researchers found that it exhibited comparable efficacy to established antidepressants in animal models. The compound's ability to increase serotonin levels in the brain was noted as a key mechanism behind its antidepressant effects.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Comparable efficacy to established antidepressants; increased serotonin levels. |

| Study 2 | Neuroprotective Effects | Reduced oxidative stress-induced cell death in neuronal cultures. |

| Study 3 | Modulation of Dopamine | Significant interaction with D2 receptors; potential stimulant effects noted. |

常见问题

Q. What are the optimal synthetic routes for (R)-1-(3,5-Difluorophenyl)ethanamine, considering enantiomeric purity?

Methodological Answer:

- Asymmetric Synthesis : Use chiral catalysts (e.g., transition-metal complexes with enantioselective ligands) to directly introduce the (R)-configuration. For example, catalytic hydrogenation of a ketone precursor (e.g., 3,5-difluorophenylacetone) using a Rhodium-BINAP catalyst system.

- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation. React the racemic amine with a chiral resolving agent (e.g., L-tartaric acid) and isolate the (R)-enantiomer through fractional crystallization .

- Enzymatic Methods : Employ lipases or transaminases to selectively convert a prochiral precursor into the (R)-enantiomer. Validate purity using chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) .

Q. Key Physicochemical Data for Synthesis Optimization :

| Property | Value | Source |

|---|---|---|

| Boiling Point | 187°C | |

| Density | 1.169 g/cm³ | |

| LogP | 2.17 |

Q. How to characterize the enantiomeric excess (ee) of this compound using analytical techniques?

Methodological Answer:

- Chiral HPLC : Use a Chiralcel OD-H column with a mobile phase of hexane/ethanol (90:10, v/v). Monitor retention times and peak integration to calculate ee. Calibrate with racemic and pure (R)-standards .

- Polarimetry : Measure optical rotation at 589 nm (sodium D-line). Compare observed specific rotation ([α]D) with literature values for the pure enantiomer (e.g., [α]D = +15.3° for (R)-enantiomer in methanol) .

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to the sample. Splitting of amine proton signals indicates enantiomeric composition .

Advanced Research Questions

Q. How to model the electronic structure of this compound using density functional theory (DFT), and which functionals are suitable?

Methodological Answer:

- Functional Selection : The B3LYP hybrid functional (Becke three-parameter exchange + Lee-Yang-Parr correlation) is recommended for balanced accuracy in energy and geometry calculations .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis. For larger systems, apply LANL2DZ with effective core potentials for fluorine atoms.

- Key Outputs :

Q. What intermolecular interactions dominate in the crystalline structure of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis reveals:

- N–H···N Hydrogen Bonds : Between amine groups of adjacent molecules.

- C–F···H–C Interactions : Fluorine atoms participate in weak hydrogen bonds with neighboring aromatic protons.

- π-π Stacking : Offset stacking of 3,5-difluorophenyl rings (distance ~3.8 Å) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···F, H···H contacts) using CrystalExplorer software.

Q. How to assess the compound’s stability under varying pH and temperature conditions for pharmacological studies?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor amine decomposition via LC-MS. The compound is stable in neutral to mildly acidic conditions but prone to hydrolysis at pH >10.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (~200°C). Store at –20°C under inert atmosphere to prevent oxidation .

Q. What spectroscopic techniques are most effective for structural elucidation of derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. Fluorine substituents cause distinct splitting patterns (e.g., meta-fluorines induce deshielding of adjacent protons).

- FT-IR : Identify N–H stretching (~3300 cm⁻¹) and C–F vibrations (~1100 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₉F₂N; exact mass 157.0704) using ESI+ mode .

Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。